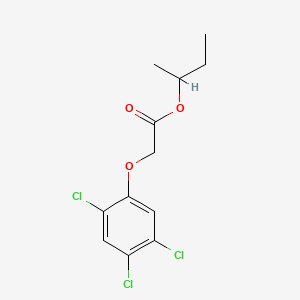

butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

Descripción general

Descripción

butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate: is a chemical compound with the molecular formula C12H13Cl3O3 and a molecular weight of 311.59 g/mol . . This compound is a derivative of 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, 1-methylpropyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 1-methylpropyl alcohol (sec-butyl alcohol). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or other separation techniques to obtain the desired ester.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is the most well-documented reaction for this compound, occurring under acidic or basic conditions.

Mechanism and Products

-

Acid-Catalyzed Hydrolysis : Reacts with aqueous acids (e.g., H₂SO₄, HCl) to yield 2,4,5-trichlorophenoxyacetic acid and 1-methylpropyl alcohol (sec-butanol) .

-

Base-Catalyzed Hydrolysis : Reacts with aqueous bases (e.g., NaOH) to produce the sodium salt of 2,4,5-trichlorophenoxyacetic acid and sec-butanol .

Conditions and Reagents

| Catalyst | Temperature | Products Formed |

|---|---|---|

| H₂SO₄ (conc.) | Reflux | 2,4,5-Trichlorophenoxyacetic acid + sec-butanol |

| NaOH (10%) | Room temp. | Sodium 2,4,5-trichlorophenoxyacetate + sec-butanol |

Reactivity Note :

The reaction with strong acids is exothermic and may generate sufficient heat to ignite byproducts .

Oxidation Reactions

Limited experimental data exist, but theoretical pathways suggest potential oxidation sites:

Target Sites :

-

Ester Group : Oxidation could cleave the ester bond, forming carboxylic acid derivatives.

-

Aromatic Ring : Chlorine substituents may direct electrophilic or radical oxidation.

Proposed Reagents :

-

Strong Oxidizers : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions .

Challenges :

-

The electron-withdrawing chlorine groups on the aromatic ring reduce susceptibility to oxidation.

-

No peer-reviewed studies confirm specific oxidation products.

Substitution Reactions

The trichlorophenoxy group may undergo electrophilic substitution, though steric hindrance from chlorine atoms limits reactivity.

Potential Reactions :

-

Nitration : Introduction of a nitro group (-NO₂) at the para position to chlorine substituents.

-

Halogenation : Further chlorination or bromination under harsh conditions (e.g., Cl₂/FeCl₃).

Limitations :

-

The 2,4,5-trichloro configuration leaves limited reactive sites on the aromatic ring.

-

No experimental data from authoritative sources validate these pathways.

Stability and Reactivity Hazards

Key Safety Notes :

-

Incompatible Materials : Reacts violently with strong oxidizing acids (e.g., nitric acid) .

-

Thermal Decomposition : Emits toxic fumes (Cl⁻, CO) when heated above 200°C .

Critical Research Gaps

-

Oxidation Pathways : Requires validation via controlled studies using GC-MS or NMR.

-

Substitution Feasibility : Computational modeling (DFT) could predict reactive sites.

-

Environmental Degradation : No data on photolytic or microbial breakdown in soil/water.

Aplicaciones Científicas De Investigación

Agricultural Herbicide

Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate is primarily utilized as a herbicide in various agricultural settings. Its effectiveness against broadleaf weeds makes it a valuable tool for farmers.

Environmental Research

Research has been conducted to assess the environmental impact of 2,4,5-T butyl ester. Studies have focused on its persistence in soil and water systems and its potential effects on non-target organisms.

Case Study: Soil Persistence

A study published in Environmental Toxicology and Chemistry examined the degradation of 2,4,5-T butyl ester in various soil types. The findings indicated that the compound can persist for several weeks under certain conditions, raising concerns about groundwater contamination .

Toxicological Studies

Toxicological assessments of this compound have revealed significant health risks associated with exposure.

Acute and Chronic Toxicity

Research indicates that while acute toxicity levels are relatively low, chronic exposure can lead to adverse health effects including liver damage and endocrine disruption . Regulatory agencies have classified this compound as hazardous due to its potential carcinogenic effects.

Synergistic Formulations

Recent studies have explored the synergistic effects of combining this compound with other herbicides like glyphosate. These combinations have shown enhanced efficacy against resistant weed species .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Agricultural Herbicide | Used for controlling broadleaf weeds | Effective against dicots; low acute toxicity |

| Environmental Research | Studies on soil and water persistence | Can persist for weeks; potential groundwater contamination risks |

| Toxicological Studies | Assessments of health risks associated with exposure | Chronic exposure linked to liver damage and endocrine disruption |

| Synergistic Formulations | Combinations with other herbicides for enhanced efficacy | Synergistic effects improve control over resistant weed species |

Mecanismo De Acción

The mechanism of action of acetic acid, (2,4,5-trichlorophenoxy)-, 1-methylpropyl ester involves its role as a synthetic auxin. Auxins are plant hormones that regulate growth and development. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. This makes it effective as a herbicide.

Comparación Con Compuestos Similares

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of the ester.

MCPA (2-methyl-4-chlorophenoxyacetic acid): A related herbicide with a different substitution pattern on the aromatic ring.

Uniqueness: butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate is unique due to its specific ester structure, which influences its solubility, volatility, and overall herbicidal activity. The presence of the 1-methylpropyl group provides distinct physical and chemical properties compared to other similar compounds.

Actividad Biológica

Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate, commonly referred to as 2,4,5-T butyl ester, is a synthetic compound derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a herbicide that has been widely studied for its biological activity and environmental impact. This article explores the biological activity of this compound, focusing on its toxicity, pharmacokinetics, and potential effects on human health and the environment based on diverse research findings.

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₂H₁₃Cl₃O₃

- Molecular Weight : 305.6 g/mol

Toxicity and Safety

Research indicates that 2,4,5-T and its derivatives exhibit various toxic effects in animal models. Key findings include:

- Acute Toxicity : Studies have shown that the acute toxicity of 2,4,5-T is relatively low; however, it can cause adverse effects at higher doses. For instance, a no observed effect level (NOEL) for rats was identified at 3 mg/kg body weight following prolonged exposure .

- Chronic Toxicity : Long-term studies have indicated potential kidney and liver damage with prolonged exposure to doses above 30 mg/kg body weight . Notably, dogs demonstrated greater sensitivity compared to other species.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is known that:

- The compound is readily absorbed through oral and dermal routes .

- It binds to plasma proteins more effectively than similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), affecting its distribution in the body .

Case Study 1: Reproductive Toxicity in Animal Models

A study examining the reproductive effects of 2,4,5-T in mice found that exposure at doses around 30 mg/kg body weight led to an increased incidence of cleft palate and reduced fetal weights . This highlights the teratogenic potential of the compound.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment indicated that the hydrolytic stability of this compound varies with pH levels:

- At pH 8.4: Half-life of approximately 1.4 days

- At pH 7.5: Half-life of approximately 7.5 days

- At pH 5.4: Half-life of approximately 12.8 days .

These findings suggest that environmental conditions significantly influence the persistence and degradation of this compound.

Summary of Biological Effects

Propiedades

IUPAC Name |

butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3O3/c1-3-7(2)18-12(16)6-17-11-5-9(14)8(13)4-10(11)15/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCPUBZALOBLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866339 | |

| Record name | Butan-2-yl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61792-07-2 | |

| Record name | 1-Methylpropyl 2-(2,4,5-trichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61792-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061792072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-2-yl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.